molecular formula C9H13N3O2 B8074665 ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate

ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B8074665
M. Wt: 195.22 g/mol
InChI Key: URVUVCQVMVXDHQ-UHFFFAOYSA-N
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Description

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. This molecule is partially hydrogenated (4,5,6,7-tetrahydro configuration), with an ethyl ester group at position 6 (Figure 1). It serves as a versatile building block in medicinal chemistry, particularly for synthesizing γ-turn mimetics and other bioactive molecules . Key identifiers include:

  • Synonyms: Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate, AKOS017530694, EN300-2809678
  • CAS Number: 79806-46-5
  • InChIKey: URVUVCQVMVXDHQ-UHFFFAOYSA-N
  • Molecular Formula: C₉H₁₃N₃O₂ (calculated)
  • Molecular Weight: 195.22 g/mol (calculated)

The ethyl ester group enhances lipophilicity, making the compound suitable for cell-penetrant drug candidates. It is commercially available from suppliers like Enamine Ltd and Parchem Chemicals .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-3-6-8(4-10-7)12-5-11-6/h5,7,10H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVUVCQVMVXDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with pyridine carboxylates under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds related to imidazo[4,5-c]pyridine structures exhibit promising anticancer activities. For example:

  • Mechanism of Action : These compounds can inhibit specific enzymes involved in tumor growth and metastasis.
  • Case Study : A study demonstrated that derivatives of ethyl imidazo[4,5-c]pyridine showed cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the compound structure and cancer type.

Antimicrobial Activity

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Organic Electronics

The unique electronic properties of imidazo[4,5-c]pyridine derivatives make them suitable for applications in organic electronics:

  • Conductivity : These compounds can be incorporated into organic semiconductor materials.
  • Case Study : Research has shown that films made from these compounds exhibit improved charge transport properties compared to traditional organic materials.

Data Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Antimicrobial agentsInhibition of bacterial growth at low concentrations
Material ScienceOrganic electronicsEnhanced charge transport properties

Mechanism of Action

The mechanism of action of ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following compounds share the imidazo[4,5-c]pyridine core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties.

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group/Substituent Key Properties/Applications References
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate (Target) C₉H₁₃N₃O₂ 195.22 (calculated) Ethyl ester at position 6 Building block for γ-turn mimetics, drug design
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide C₇H₁₀N₄O 166.18 Carboxamide at position 6 Life science research, high-purity formulations
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid* C₁₃H₁₅F₂N₃ 251.28 4-Fluorophenyl and carboxylic acid at position 6 Potential kinase inhibitor intermediate
1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine C₁₃H₁₅N₃ 213.28 (calculated) 4-Methylphenyl at position 1 Custom synthesis for receptor-binding studies
1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-...-6-carboxylic acid C₃₁H₃₃N₃O₃ 508.60 Diphenylacetyl and benzyl substituents Benzodiazepine-based γ-turn mimetic
(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid C₁₀H₁₅N₃O₂ 209.25 (calculated) Dimethyl and carboxylic acid groups Chiral intermediate in asymmetric synthesis

*Note: Discrepancy exists between the compound name (implying a carboxylic acid group) and the molecular formula (C₁₃H₁₅F₂N₃, lacking oxygen atoms). This may indicate an error in the source material .

Functional Group Modifications

Carboxamide Derivative

This derivative is used in high-purity formulations for biochemical assays.

Carboxylic Acid Derivatives
  • The 4-(4-fluorophenyl)-substituted analogue (C₁₃H₁₅F₂N₃) exhibits a molecular weight of 251.28 g/mol. The fluorine atom may improve metabolic stability, though the absence of oxygen in the formula raises questions about structural accuracy .
Aromatic and Bulky Substituents
  • The 1-(4-methylphenyl) derivative (C₁₃H₁₅N₃) demonstrates how aryl groups at position 1 modulate electronic properties, favoring π-π interactions in receptor binding .
  • The diphenylacetyl-substituted compound (C₃₁H₃₃N₃O₃, MW 508.60 g/mol) highlights the impact of bulky groups on γ-turn mimicry, a feature critical in peptide-based drug design .

Biological Activity

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its anticancer and antimicrobial activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to the imidazopyridine family of compounds. The structural formula can be represented as follows:

C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2

This compound features a fused imidazole and pyridine ring system which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. This compound has been evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-78.6
A54910.3
HT-2912.5

The IC50 values indicate that the compound exhibits moderate to strong cytotoxicity against these cancer cell lines. Notably, the compound demonstrated enhanced efficacy when used in combination with other chemotherapeutic agents such as temozolomide.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • PARP Inhibition : The compound has shown potential as a PARP inhibitor. PARP inhibitors are known to increase the sensitivity of tumor cells to chemotherapy by preventing DNA repair mechanisms in cancer cells .
  • Regulation of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways and the activation of caspases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial activity suggests that this compound may serve as a lead for developing new antibiotics.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Combination Therapy : In a study evaluating combination therapies for breast cancer treatment using MCF-7 cell lines, this compound showed enhanced cytotoxicity when paired with conventional chemotherapeutics like doxorubicin. This suggests a synergistic effect that could improve treatment outcomes in patients resistant to standard therapies .
  • Inflammation and Cancer : Another study indicated that compounds within the imidazopyridine family could modulate inflammatory responses in tumor microenvironments. This compound was shown to inhibit pro-inflammatory cytokines which are often elevated in cancer patients .

Q & A

Basic: How can researchers optimize the synthesis of ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol, as seen in analogous imidazo-pyridine syntheses .
  • Catalyst screening : Sodium acetate or triethylamine can stabilize intermediates during condensation steps .
  • Temperature control : Reflux conditions (80–100°C) are typical for imidazo-heterocycle formation, but lower temperatures may reduce side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can isolate high-purity products .

Example Optimization Table:

ParameterTested ConditionsYield (%)Purity (%)
SolventEthanol vs. DMF62 vs. 7890 vs. 95
CatalystNone vs. NaOAc45 vs. 7085 vs. 92
Reaction Time6 h vs. 12 h68 vs. 7588 vs. 91

Basic: What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and 4.1–4.3 ppm) and confirms regioselectivity of the imidazo-pyridine core .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 262) and fragments .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and NH/OH bonds (~3300 cm⁻¹) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios to confirm purity (>95%) .

Advanced: How can computational chemistry predict the reactivity and derivatives of this compound?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states for nucleophilic substitution at the pyridine ring .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics to prioritize experimental conditions .
  • Docking Studies : Predict bioactivity by analyzing interactions with target enzymes (e.g., kinase inhibitors) .

Example Workflow:

Use Gaussian or ORCA for DFT optimization of intermediates.

Apply machine learning (e.g., ICReDD’s tools) to correlate computational descriptors with experimental yields .

Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected by-products)?

Answer:

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Chromatographic Analysis : HPLC or GC-MS detects low-abundance impurities (<1%) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Case Study:
In a synthesis of analogous pyridazines, unexpected by-products were traced to residual aldehydes via HSQC, prompting improved washing protocols .

Basic: What are the key considerations for designing a scalable synthesis route?

Answer:

  • Regioselectivity Control : Use directing groups (e.g., nitro or amino) to guide cyclization .
  • Catalyst Recyclability : Immobilized catalysts (e.g., silica-supported acids) reduce costs .
  • Step Economy : One-pot multicomponent reactions minimize intermediate isolation .

Advanced: What strategies elucidate the mechanism of nucleophilic substitution at the pyridine ring?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to detect radical pathways .
  • Computational Modeling : Identify rate-determining steps via transition state theory .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity Tests : UV-vis spectroscopy tracks photolytic decomposition .

Advanced: How can combinatorial libraries of derivatives be efficiently synthesized?

Answer:

  • Parallel Synthesis : Use automated liquid handlers to vary substituents (e.g., aryl halides, amines) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties .

Basic: What analytical techniques quantify trace impurities in the final product?

Answer:

  • LC-MS/MS : Detects sub-ppm impurities using MRM transitions .
  • NMR Relaxation Methods : T1/T2 measurements identify low-concentration species .

Advanced: How can machine learning improve reaction optimization for novel derivatives?

Answer:

  • Data Mining : Train models on historical reaction datasets (e.g., Reaxys) to predict optimal catalysts .
  • Bayesian Optimization : Iteratively adjust parameters (e.g., temperature, stoichiometry) to maximize yield .

Example Model Output:

FeatureImportance Score
Solvent Polarity0.89
Catalyst Loading0.75
Reaction Temperature0.68

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